(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-GARJFASQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and tert-butyl chloroformate.
Protection of Amino Group: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using tert-butyl chloroformate to form the Boc-protected pyrrolidine.
Formation of the Key Intermediate: The Boc-protected pyrrolidine is then reacted with (2S,3R)-3-methoxy-2-methylpropanoic acid under appropriate conditions to form the desired compound. This step may involve coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).
Substitution: Acidic conditions using TFA (trifluoroacetic acid) are typically employed to remove the Boc group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Deprotected amines ready for further derivatization.
Scientific Research Applications
Chemistry
In organic chemistry, (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid serves as a valuable intermediate for the synthesis of complex molecules. Its chiral centers make it particularly useful in the synthesis of enantiomerically pure compounds.
Biology
The compound’s structure allows it to interact with various biological molecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting neurological pathways due to its pyrrolidine moiety, which is common in many bioactive molecules.
Industry
Industrially, it can be used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The Boc group can be strategically removed to expose the amino group, allowing the compound to form covalent bonds with target proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic Acid
- Key Differences: The (2R,3R) stereoisomer (CAS 120205-50-7) shares the same molecular formula and functional groups but differs in the configuration at the C2 position.
- Physical Properties : Both isomers have identical molecular weights (287.35 g/mol), but differences in polarity due to stereochemistry may influence solubility and chromatographic behavior .
(2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic Acid
- Structure: This compound (CAS 2165699-77-2) has a molecular formula of C₁₁H₁₉NO₅ and a molar mass of 245.27 g/mol. It lacks the methyl group at C2 and features a carboxylic acid directly attached to the pyrrolidine ring .
- Properties : Predicted physical properties include a density of 1.20 g/cm³ and a boiling point of 362.0°C , which are distinct from the (2S,3R) target compound due to reduced steric bulk .
Functional Group Analogues
N-Boc-(2R,3R,4S)-Dolaproine
- A related compound with a similar Boc-protected pyrrolidine core but additional substituents (e.g., thiazolidine ring).
3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic Acid Derivatives
- These derivatives lack the methoxy and methyl groups, resulting in lower molecular weights and altered hydrophobicity. For example, (2R,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid (CAS 2165699-77-2) has a pKa of 3.61 , indicating stronger acidity than the target compound due to direct carboxylic acid placement .
Table 1: Comparative Data of Key Compounds
Key Observations :
Stereochemistry : The (2S,3R) configuration confers unique spatial arrangements that may enhance binding specificity in chiral environments compared to its (2R,3R) and (2R,3S) counterparts .
Methodological Considerations in Similarity Assessment
Virtual screening protocols often prioritize structural similarity, assuming analogous biological activity . However, minor stereochemical or substituent changes (e.g., methyl vs. hydrogen at C2) can drastically alter pharmacological profiles. For example, the (2S,3R) compound’s methyl group may hinder rotation, stabilizing interactions with hydrophobic enzyme pockets .
Biological Activity
(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, commonly referred to as N-Boc-dolaproine, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features, including a pyrrolidine ring and a methoxy group, render it a valuable intermediate in the development of pharmaceuticals targeting various biological pathways.
The compound's molecular formula is with a molecular weight of 287.35 g/mol. It possesses multiple functional groups that influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 120205-50-7 |
| Purity | 95% |
| Log P (octanol/water) | 1.65 - 2.79 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The tert-butoxycarbonyl (Boc) group can be selectively removed to expose the amino group, facilitating covalent interactions with target proteins. This property is particularly useful in drug design where specific binding to biological targets is essential.
1. Medicinal Chemistry
The compound is explored for its potential in developing drugs that affect neurological pathways. The pyrrolidine moiety is common in many bioactive molecules, making this compound a candidate for synthesizing new therapeutics.
2. Enzyme Interaction Studies
Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes, allowing for the exploration of enzyme-substrate interactions. This is crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.
Case Studies and Research Findings
Recent studies have highlighted the compound's role in various applications:
- Study on Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid | Hydroxy instead of methoxy group | Moderate enzyme inhibition |
| (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-ethoxy-2-methylpropanoic acid | Ethoxy substituent | Enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) to infer spatial arrangements of protons. Diastereotopic protons in the pyrrolidine and methoxy groups provide distinct splitting patterns .
- X-ray Crystallography : Resolve absolute configuration by determining crystal structures, particularly for chiral centers at C2 (S), C3 (R), and the pyrrolidine moiety .
- Circular Dichroism (CD) : Measure optical activity to confirm enantiomeric purity, especially after synthesis or purification steps .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Store as a solid powder at -20°C to prevent thermal degradation. Protect from moisture using desiccants, as the tert-butoxycarbonyl (Boc) group is sensitive to hydrolysis .
- For experimental use, dissolve in anhydrous DMSO (dimethyl sulfoxide) to avoid solvent-induced decomposition .
Q. How should researchers characterize the compound’s purity and identity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) to assess purity (≥98% as per ). Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (287.352 g/mol) via electrospray ionization (ESI-MS) .
- Elemental Analysis : Validate empirical formula () by comparing calculated vs. observed carbon, hydrogen, and nitrogen percentages .
Advanced Research Questions
Q. How can researchers address discrepancies in HPLC purity data caused by co-eluting diastereomers?
- Methodological Answer :
- Chromatographic Optimization : Use chiral columns (e.g., Chiralpak IA/IB) or ion-pair reagents (e.g., trifluoroacetic acid) to separate epimers. notes that minor adjustments in mobile phase pH or temperature can resolve co-elution .
- Dynamic NMR : Monitor diastereomer interconversion kinetics at variable temperatures to identify conditions that stabilize distinct conformers .
Q. What strategies minimize racemization during synthesis of the pyrrolidine moiety?
- Methodological Answer :
- Controlled Reaction Conditions : Perform Boc protection at low temperatures (0–5°C) using mild bases (e.g., DMAP) to avoid base-induced racemization .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers, ensuring chiral fidelity .
Q. How to design a stability study to assess degradation under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify pH-sensitive functional groups (e.g., Boc cleavage under acidic conditions) .
- Kinetic Modeling : Calculate degradation rate constants () and half-life () to predict shelf-life under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
